BenchChemオンラインストアへようこそ!

methyl 2-(6-amino-9H-purin-9-yl)butanoate

Analytical chemistry Quality control Compound identification

Methyl 2-(6-amino-9H-purin-9-yl)butanoate (CAS 2757999-66-7) is an N9-substituted adenine derivative with the molecular formula C₁₀H₁₃N₅O₂ and molecular weight of 235.24 g/mol. The compound features a purine core with a 6-amino substituent (adenine motif) and a methyl butanoate side chain attached at the N9 position.

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
Cat. No. B15301009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(6-amino-9H-purin-9-yl)butanoate
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC)N1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C10H13N5O2/c1-3-6(10(16)17-2)15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,3H2,1-2H3,(H2,11,12,13)
InChIKeyHIIFCKDJGBMDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(6-amino-9H-purin-9-yl)butanoate: Key Chemical Properties and Procurement Specifications


Methyl 2-(6-amino-9H-purin-9-yl)butanoate (CAS 2757999-66-7) is an N9-substituted adenine derivative with the molecular formula C₁₀H₁₃N₅O₂ and molecular weight of 235.24 g/mol . The compound features a purine core with a 6-amino substituent (adenine motif) and a methyl butanoate side chain attached at the N9 position . Commercially available from major chemical suppliers including Sigma-Aldrich (Enamine catalog) with certified purity of 95% , this compound is supplied as a research-grade building block with Certificate of Analysis documentation . Its structural framework belongs to the class of N9-alkylated purine derivatives, which have established utility in nucleoside analog synthesis and medicinal chemistry programs targeting purinergic signaling pathways [1].

Why Methyl 2-(6-amino-9H-purin-9-yl)butanoate Cannot Be Substituted with Generic Purine Analogs


Substitution with generic N9-alkylated adenine derivatives is not scientifically valid due to three compound-specific structural features that directly govern reactivity, analytical behavior, and synthetic utility. First, the butanoate side chain length at the 2-position creates distinct steric and electronic properties compared to acetate (C8H9N5O2) or longer-chain homologs . Second, the compound possesses a chiral center at the 2-position of the butanoate moiety, which introduces stereochemical complexity absent in achiral analogs such as methyl 2-(6-amino-9H-purin-9-yl)acetate . Third, the N9-regiochemistry of alkylation is critical: adenine alkylation can yield N7, N9, and N3 regioisomers in varying ratios depending on reaction conditions [1]. In solid-phase peptide alkylation studies, N9: N7: N3 regioisomer ratios of approximately 4:2:1 were observed, demonstrating that regioisomeric purity cannot be assumed without validation [1]. These structural parameters fundamentally affect downstream coupling efficiency, chromatographic retention, and biological target engagement, making compound-specific characterization essential for reproducible research outcomes.

Quantitative Differentiation Evidence for Methyl 2-(6-amino-9H-purin-9-yl)butanoate: Comparative Data vs. Analogs


Molecular Weight and Side Chain Length Differentiation from Acetate Analog

Methyl 2-(6-amino-9H-purin-9-yl)butanoate (MW 235.24 g/mol) contains a four-carbon butanoate side chain (C4), whereas the closest commercially available analog methyl 2-(6-amino-9H-purin-9-yl)acetate (CAS 23124-10-9) contains a two-carbon acetate side chain (C2) with MW 207.19 g/mol . This structural difference produces a mass differential of 28.05 Da and an increase in calculated hydrophobic surface area, both of which affect chromatographic retention and ionization efficiency in LC-MS applications.

Analytical chemistry Quality control Compound identification

Lack of 2-Hydroxy Substituent: Absence of SAHH Inhibitory Activity Present in DZ2002

Methyl 2-(6-amino-9H-purin-9-yl)butanoate lacks the 2-hydroxy group present in DZ2002 (methyl 4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoate, CAS 33231-14-0). DZ2002 is a potent, orally active, reversible type III SAHH inhibitor with Ki = 17.9 nM [1]. This potent enzymatic activity is directly attributed to the 2-hydroxybutanoate moiety, which is absent in methyl 2-(6-amino-9H-purin-9-yl)butanoate. Consequently, the target compound is expected to exhibit substantially reduced or negligible SAHH inhibition.

SAHH inhibition Medicinal chemistry Immunosuppression

Absence of Orally Bioavailable SAHH Inhibitor Pharmacokinetic Profile

DZ2002 demonstrates extensive in vivo conversion to its acid metabolite DZA in rats, with apparent oral bioavailability of 90–159%, terminal half-life of 0.3–0.9 h, and rapid blood carboxylesterase-mediated hydrolysis [1]. Methyl 2-(6-amino-9H-purin-9-yl)butanoate, lacking the 2-hydroxybutanoate pharmacophore of DZ2002, is not characterized as an orally bioavailable SAHH inhibitor and does not share this established pharmacokinetic profile [1].

Pharmacokinetics Drug metabolism In vivo pharmacology

N9-Regiochemical Specificity: Synthetic Selectivity vs. Solid-Phase Alkylation

The N9-alkylation of adenine can be achieved with high regioselectivity in solution phase using phosphazene base P1-tBu catalysis, which accelerates alkylation compared to mineral bases and yields predominantly N9-alkylated adenines [1]. In contrast, solid-phase alkylation of resin-bound N-bromoacetylated peptides under similar conditions produces a mixture of N9, N7, and N3 regioisomers in approximately 4:2:1 molar ratio [1]. Methyl 2-(6-amino-9H-purin-9-yl)butanoate, as an N9-substituted adenine derivative, requires this regiochemical control during synthesis to ensure structural integrity.

Regioselective alkylation Synthetic methodology Purine chemistry

Chiral Center Presence: Enantiomeric Complexity Absent in Acetate Analog

Methyl 2-(6-amino-9H-purin-9-yl)butanoate contains a stereogenic center at the 2-position of the butanoate side chain (C2 carbon bearing the methyl ester and purine substituents), rendering the molecule chiral. The commercially supplied material is the racemic mixture as indicated by InChIKey HIIFCKDJGBMDIO-UHFFFAOYSA-N, which lacks stereochemical designation . In contrast, methyl 2-(6-amino-9H-purin-9-yl)acetate (CAS 23124-10-9) lacks a chiral center and is achiral .

Chiral separation Stereochemistry Analytical method development

Synthetic Utility as Idelalisib Intermediate Precursor

Methyl 2-(6-amino-9H-purin-9-yl)butanoate shares the same N9-adeninyl butanoate scaffold as the key intermediate S-2-(N-9H-purin-6-yl)aminobutyrate (III) used in the patented synthesis of Idelalisib [1]. Idelalisib is an FDA-approved PI3Kδ inhibitor for B-cell malignancies. The synthetic route disclosed in WO2016026380A1 involves nucleophilic substitution between R-2-hydroxybutyrate and 6-amino-9H-purine, producing intermediates structurally analogous to methyl 2-(6-amino-9H-purin-9-yl)butanoate [1]. This establishes the compound as a structurally relevant building block for purine-based kinase inhibitor synthesis programs.

PI3Kδ inhibitors Pharmaceutical synthesis Oncology

Optimal Research and Industrial Application Scenarios for Methyl 2-(6-amino-9H-purin-9-yl)butanoate


Chiral Chromatography Method Development and Racemic Standard Preparation

Due to the presence of a stereogenic center at the 2-position of the butanoate side chain, methyl 2-(6-amino-9H-purin-9-yl)butanoate exists as a racemic mixture . This property makes it suitable for developing chiral separation methods and preparing racemic analytical standards for enantiomeric purity assessment of related chiral N9-alkylated adenine derivatives. The absence of a chiral center in the shorter-chain acetate analog (methyl 2-(6-amino-9H-purin-9-yl)acetate) means that compound cannot serve this purpose .

Negative Control for SAHH Inhibition Studies Using DZ2002

Methyl 2-(6-amino-9H-purin-9-yl)butanoate lacks the 2-hydroxybutanoate pharmacophore required for SAHH inhibition (Ki = 17.9 nM for DZ2002) . This structural distinction positions the compound as a useful negative control or comparator scaffold in structure-activity relationship studies investigating the contribution of the 2-hydroxy group to SAHH binding and inhibition. Researchers can use this compound to confirm that observed biological effects are specific to the hydroxy-substituted pharmacophore rather than the purine core alone.

Building Block for PI3Kδ and Related Kinase Inhibitor Synthesis Programs

The N9-adeninyl butanoate core structure is a key scaffold in the synthesis of Idelalisib, an FDA-approved PI3Kδ inhibitor . Methyl 2-(6-amino-9H-purin-9-yl)butanoate provides a structurally analogous starting point for diversification into novel purine-based kinase inhibitors. Its commercial availability with documented purity specifications enables reproducible synthetic workflows in medicinal chemistry laboratories targeting purinergic signaling pathways in oncology and immunology applications.

Analytical Reference for LC-MS Differentiation from Acetate Analog

With a molecular weight of 235.24 g/mol and molecular formula C₁₀H₁₃N₅O₂, this compound is readily distinguishable from the more common acetate analog (methyl 2-(6-amino-9H-purin-9-yl)acetate, MW 207.19 g/mol) by mass spectrometry . This 28.05 Da mass differential, combined with distinct chromatographic retention properties, enables its use as an analytical reference standard for distinguishing between C4 and C2 side chain variants in reaction monitoring, impurity profiling, and compound library quality control applications.

Quote Request

Request a Quote for methyl 2-(6-amino-9H-purin-9-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.